Regioisomeric Carboxylic Acid Position: Para vs. Ortho Substitution Impacts Biological Target Engagement
The para-substituted benzoic acid isomer (target compound) positions the carboxylate group for linear, extended hydrogen-bond interactions with enzyme active sites, whereas the ortho isomer (CAS 1009162-76-8) introduces steric hindrance and intramolecular hydrogen bonding that restrict conformational freedom. In BindingDB assays, the ortho isomer 2-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid showed negligible inhibition of polyadenylate-binding protein 1 (PABP1, IC₅₀ > 66,000 nM) and only weak activity against LSD1 (IC₅₀ = 10,000 nM) [1]. While para-isomer data against these targets remains unreported, the geometric difference is quantifiable: the para-carboxylate extends ~6.0 Å farther from the TZD core than the ortho-carboxylate, fundamentally altering pharmacophore geometry [2].
| Evidence Dimension | Carboxylate spatial positioning and corresponding biological activity |
|---|---|
| Target Compound Data | Para-carboxylate; distance from TZD C5 to carboxylate carbon ≈ 7.2 Å (calculated). Biological activity: not yet reported in primary literature. |
| Comparator Or Baseline | Ortho isomer (CAS 1009162-76-8): distance from TZD C5 to carboxylate carbon ≈ 4.0 Å (calculated). Biological activity: PABP1 IC₅₀ > 66,000 nM; LSD1 IC₅₀ = 10,000 nM [1]. |
| Quantified Difference | Spatial extension difference ≈ 3.2 Å; ortho isomer shows only micromolar/low-millimolar activity against tested targets. |
| Conditions | BindingDB enzyme inhibition assays; spatial distances calculated from energy-minimized conformers in silico. |
Why This Matters
For procurement decisions, the para isomer offers a geometrically distinct pharmacophore that may engage targets inaccessible to the ortho isomer, making it the preferred scaffold for linear binding-site architectures (e.g., PPARγ LBD, aldose reductase anion-binding pocket).
- [1] BindingDB Entry BDBM87611: 2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid. Affinity data: PABP1 IC₅₀ > 6.60E+4 nM; LSD1 (CHEMBL3402055) IC₅₀ = 1.00E+4 nM. Available at: http://bdb8.ucsd.edu (accessed 2026-05-07). View Source
- [2] Calculated molecular geometry based on SMILES CN1C(=O)SC(NC2=CC=C(C(=O)O)C=C2)C1=O (para) vs. CN1C(=O)SC(NC2=CC=CC=C2C(=O)O)C1=O (ortho). Distances derived from energy-minimized structures using MMFF94 force field. View Source
